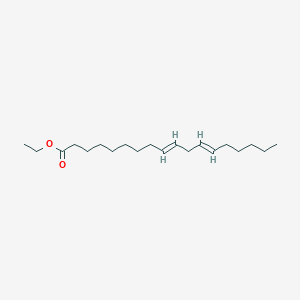
Lomevactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lomevactone, also known by its developmental code name DR-250, is a chemical compound with the IUPAC name 4-(4-Chlorophenyl)-6-methyl-3-phenyltetrahydro-2H-pyran-2-one. It was synthesized and assayed in the 1980s as a psychostimulant and antidepressant but was never marketed . The compound has a molecular formula of C18H17ClO2 and a molar mass of 300.78 g/mol .
Vorbereitungsmethoden
The synthesis of lomevactone involves several steps:
Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.
Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.
Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.
Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.
Analyse Chemischer Reaktionen
Lomevactone undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .
Wissenschaftliche Forschungsanwendungen
Lomevactone has been primarily studied for its potential as a psychostimulant and antidepressant. Although it was never marketed, research has shown that it possesses psychotherapeutic properties, particularly in its (3R,4R,6R)-stereoisomer form . The compound has been used in various pharmacological studies to understand its effects on the central nervous system and its potential therapeutic applications .
Wirkmechanismus
The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Lomevactone is structurally related to other compounds in the 2-pyrone class. Similar compounds include:
4-Chlorophenyl-6-methyl-3-phenyltetrahydro-2H-pyran-2-one: A close structural analog with similar psychostimulant properties.
Phenylacetonitrile derivatives: Compounds that share a similar synthetic pathway and chemical properties.
This compound’s uniqueness lies in its specific stereoisomeric form (3R,4R,6R), which has been shown to possess distinct psychotherapeutic properties .
Eigenschaften
CAS-Nummer |
81478-25-3 |
|---|---|
Molekularformel |
C18H17ClO2 |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one |
InChI |
InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3 |
InChI-Schlüssel |
QSAFSJAOPPHPTK-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate](/img/structure/B1624419.png)










![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline](/img/structure/B1624435.png)

